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Compound of Interest

Compound Name: 3-Amino-2-pyrazinecarboxylic acid

Cat. No.: B15597498 Get Quote

A Comparative Guide to Pyrazine Derivatives in
Anticancer Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the anticancer potential of 3-Amino-2-pyrazinecarboxylic acid derivatives against other

notable pyrazine compounds, supported by experimental data.

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged

structure in medicinal chemistry, forming the core of numerous biologically active compounds.

[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer

agents, largely due to their ability to interact with a wide range of biological targets.[4] This

guide provides a comparative analysis of emerging 3-Amino-2-pyrazinecarboxylic acid
derivatives against other well-studied and novel pyrazine compounds, focusing on their in vitro

anticancer activity, mechanisms of action, and the experimental protocols used for their

evaluation.

Comparative Anticancer Activity: A Quantitative
Overview
The following table summarizes the in vitro cytotoxic activity (IC50) of representative pyrazine

derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater

potency.
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Pyrazine
Derivative
Class

Compound
Cancer Cell
Line

IC50 (µM)
Primary
Mechanism of
Action

3-Amino-

pyrazine-2-

carboxamide

Derivatives

18i
SNU-16

(Stomach)
1.88

Pan-FGFR

Inhibition

SW-780

(Bladder)
2.34

KMS-11

(Myeloma)
3.02

MDA-MB-453

(Breast)
12.58

NCI-H520 (Lung) 26.69

Tetramethylpyraz

ine (TMP)
TMP SW480 (Colon)

~350 (Calculated

from 50 µg/mL)

Apoptosis

Induction, Cell

Cycle Arrest

HCT116 (Colon)
~400 (Calculated

from 56 µg/mL)

Novel Sorafenib

Analogs
6h HepG2 (Liver) 0.6 c-Raf Inhibition

HeLa (Cervical) 0.8

A549 (Lung) 0.9

Novel SHP2

Inhibitors
Intermediate 10

MDA-MB-231

(Breast)

Significant

cytotoxicity at 0.1

µM

Allosteric SHP2

Inhibition

Data for 3-Amino-pyrazine-2-carboxamide derivative 18i sourced from a 2024 study on novel

FGFR inhibitors.[5][6][7] Data for Tetramethylpyrazine (TMP) IC50 values on colon cancer cell

lines.[8] Data for Sorafenib analog 6h.[9] Data for SHP2 inhibitor Intermediate 10.[10]
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Mechanisms of Action & Signaling Pathways
The anticancer efficacy of pyrazine derivatives is rooted in their ability to modulate critical

cellular signaling pathways.

1. 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors:

A promising new class of pyrazine compounds, 3-amino-pyrazine-2-carboxamide derivatives,

have been identified as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors.[5][6]

The FGFR signaling cascade is a crucial pathway that, when dysregulated, can drive cell

proliferation, migration, and angiogenesis in various cancers.[5] By blocking the activation of

FGFR, these compounds can effectively inhibit downstream signaling through pathways like

MAPK and AKT, leading to reduced tumor cell growth and survival.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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